

Protocol for the Oxidation of 4-Chlorocyclohexanol to 4-Chlorocyclohexanone

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Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B1345108

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the oxidation of the secondary alcohol **4-chlorocyclohexanol** to the corresponding ketone, 4-chlorocyclohexanone. This transformation is a fundamental reaction in organic synthesis, and the resulting product is a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. This application note presents two common oxidation methods: one employing pyridinium chlorochromate (PCC) and another utilizing the Parikh-Doering oxidation conditions. A comparison of the reaction conditions and yields is provided to assist researchers in selecting the most suitable method for their specific needs.

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic chemistry. 4-Chlorocyclohexanone, the product of the oxidation of **4-chlorocyclohexanol**, serves as a key building block in the synthesis of various target molecules due to the presence of both a reactive ketone functionality and a halogenated site amenable to nucleophilic substitution. The choice of oxidizing agent is critical to ensure high conversion, selectivity, and ease of purification. This note details two distinct and widely used protocols for this conversion, highlighting a chromium-based method and a milder, sulfur trioxide-based method.

Data Presentation

The following table summarizes the quantitative data for the two described oxidation protocols.

Oxidizing Agent/Method	Reagents	Solvent	Reaction Time	Temperature	Yield (%)
Pyridinium Chlorochromate (PCC)	Pyridinium chlorochromate	Dichloromethane	Not Specified	Not Specified	31.1
Parikh-Doering Oxidation	Sulfur trioxide pyridine complex, Dimethyl sulfoxide (DMSO), Diisopropylethylamine (DIPEA)	Dichloromethane	30 minutes	0 °C	~84 (General)

Note: The yield for the Parikh-Doering oxidation is based on a general procedure for secondary alcohols and may vary for **4-chlorocyclohexanol**.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is based on a reported method for the oxidation of 1-chloro-4-hydroxycyclohexane.^[1]

Materials:

- **4-Chlorocyclohexanol**
- Pyridinium chlorochromate (PCC)

- Dichloromethane (CH_2Cl_2), anhydrous
- Silica gel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Apparatus for filtration

Procedure:

- To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of **4-chlorocyclohexanol** (1.0 equivalent) in anhydrous dichloromethane.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 4-chlorocyclohexanone.
- Purify the crude product by flash column chromatography on silica gel to afford the pure 4-chlorocyclohexanone.

Protocol 2: Parikh-Doering Oxidation

This protocol is a general and mild procedure for the oxidation of secondary alcohols.^{[1][2]}

Materials:

- **4-Chlorocyclohexanol**
- Sulfur trioxide pyridine complex ($\text{SO}_3 \cdot \text{py}$)

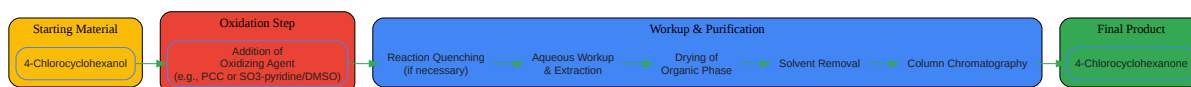
- Dimethyl sulfoxide (DMSO), anhydrous
- Diisopropylethylamine (DIPEA)
- Dichloromethane (CH_2Cl_2), anhydrous
- Brine solution
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Apparatus for filtration and concentration

Procedure:

- Dissolve **4-chlorocyclohexanol** (1.0 equivalent) and diisopropylethylamine (7.14 equivalents) in anhydrous dichloromethane in a round-bottom flask.
- Cool the resulting solution to 0 °C in an ice bath.
- To the cooled solution, add the sulfur trioxide-pyridine complex (4.02 equivalents) in one portion.
- Add anhydrous dimethyl sulfoxide (14.0 equivalents) dropwise to the suspension over a period of 25 minutes, maintaining the temperature at 0 °C.
- Stir the reaction mixture for an additional 30 minutes at 0 °C. The mixture will typically become a pale yellow solution.
- Pour the reaction mixture into a separatory funnel containing brine.
- Extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash with brine.
- Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude 4-chlorocyclohexanone by flash column chromatography.

Mandatory Visualization



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Caption: General experimental workflow for the oxidation of **4-Chlorocyclohexanol**.

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References

1. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
 2. Parikh-Doering oxidation - Wikipedia [en.wikipedia.org]
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